molecular formula C16H14N2O2 B11817115 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid

2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B11817115
M. Wt: 266.29 g/mol
InChI Key: OMQUDLMRCWCZAW-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzimidazole core with a carboxylic acid group at the 6-position and an ethyl-substituted phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with 4-ethylbenzaldehyde in the presence of an acid catalyst to form the benzimidazole core. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: In chemistry, 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use in drug development for treating various diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The carboxylic acid group enhances its binding affinity to target proteins, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the presence of both the ethyl-substituted phenyl group and the carboxylic acid group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(4-ethylphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H14N2O2/c1-2-10-3-5-11(6-4-10)15-17-13-8-7-12(16(19)20)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18)(H,19,20)

InChI Key

OMQUDLMRCWCZAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

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